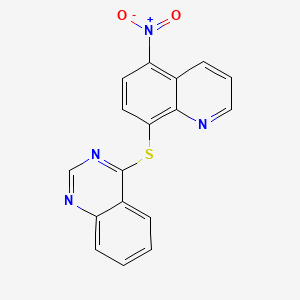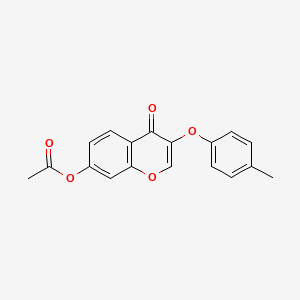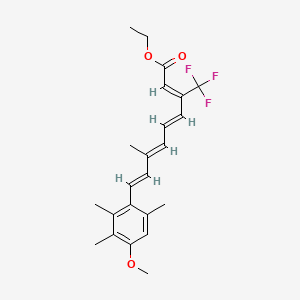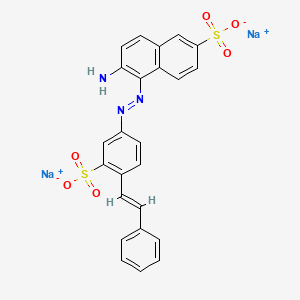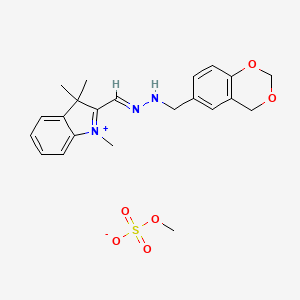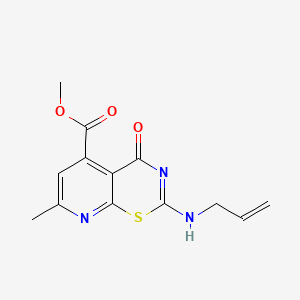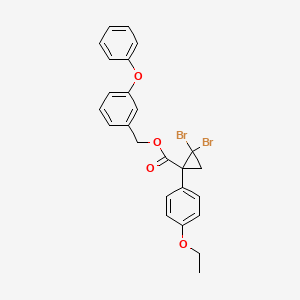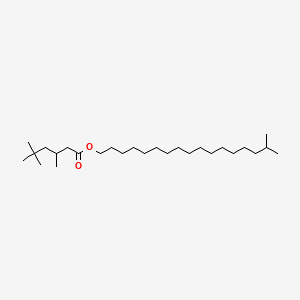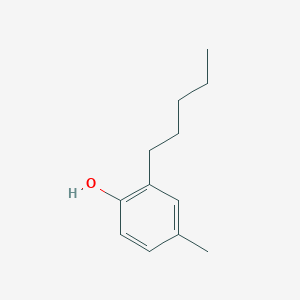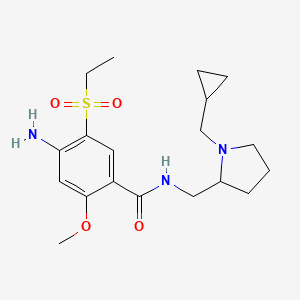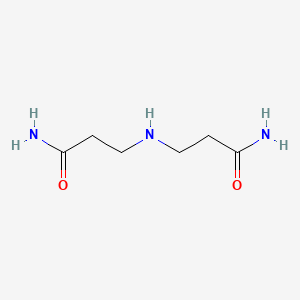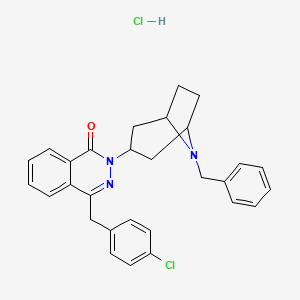
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a chlorophenyl group, and an azabicyclo octane structure, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves multiple steps, including the formation of the phthalazinone core, the introduction of the chlorophenyl group, and the incorporation of the azabicyclo octane structure. Common synthetic routes may involve:
Formation of Phthalazinone Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzyl chloride and suitable catalysts.
Incorporation of Azabicyclo Octane Structure: This step may involve the use of azabicyclo octane derivatives and coupling reactions to attach the structure to the phthalazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced products.
Scientific Research Applications
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.
Chlorophenyl Derivatives: Molecules with chlorophenyl groups attached to different cores.
Azabicyclo Octane Derivatives: Compounds featuring the azabicyclo octane structure with various functional groups.
Uniqueness
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is unique due to its combination of the phthalazinone core, chlorophenyl group, and azabicyclo octane structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
110406-75-2 |
|---|---|
Molecular Formula |
C29H29Cl2N3O |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H28ClN3O.ClH/c30-22-12-10-20(11-13-22)16-28-26-8-4-5-9-27(26)29(34)33(31-28)25-17-23-14-15-24(18-25)32(23)19-21-6-2-1-3-7-21;/h1-13,23-25H,14-19H2;1H |
InChI Key |
ITDXOEQWYOEUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


